molecular formula C7H2Cl3NOS B1445063 4,5,7-Trichloro-1,3-benzoxazole-2-thiol CAS No. 98278-90-1

4,5,7-Trichloro-1,3-benzoxazole-2-thiol

Cat. No. B1445063
CAS RN: 98278-90-1
M. Wt: 254.5 g/mol
InChI Key: VPZNIPPPIKWPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4,5,7-Trichloro-1,3-benzoxazole-2-thiol consists of a bicyclic planar molecule with three chlorine atoms and one thiol group . The InChI code for this compound is 1S/C7H2Cl3NOS/c8-2-1-3(9)6-5(4(2)10)11-7(13)12-6/h1H,(H,11,13) .


Physical And Chemical Properties Analysis

The molecular weight of 4,5,7-Trichloro-1,3-benzoxazole-2-thiol is 254.52 . More specific physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Antimicrobial Activity

4,5,7-Trichloro-1,3-benzoxazole-2-thiol: has been studied for its potential in combating microbial infections. Research indicates that benzoxazole derivatives exhibit significant antibacterial and antifungal properties . These compounds have been tested against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. The antimicrobial activity is often compared to established drugs such as ofloxacin and fluconazole, highlighting the compound’s potential as a new antimicrobial agent .

Anticancer Properties

In the realm of oncology, benzoxazole derivatives, including 4,5,7-Trichloro-1,3-benzoxazole-2-thiol , have shown promise as anticancer agents. Studies have demonstrated their efficacy against human colorectal carcinoma (HCT116) cancer cell lines, with some compounds exhibiting IC50 values comparable to the standard drug 5-fluorouracil . This suggests that these compounds could be developed further as chemotherapeutic agents, offering potentially new pathways for cancer treatment.

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex chemical entities. Its unique structure allows for the creation of novel benzoxazole derivatives with varied biological activities. The synthesis process often involves the use of 4,5,7-Trichloro-1,3-benzoxazole-2-thiol as a building block for constructing new molecules with potential applications in medicinal chemistry .

Pharmaceutical Testing

4,5,7-Trichloro-1,3-benzoxazole-2-thiol: is also used in pharmaceutical testing as a reference standard. High-quality reference standards are crucial for ensuring accurate results in pharmaceutical analysis. The compound’s stability and well-defined characteristics make it suitable for this role, aiding in the development and quality control of pharmaceutical products .

properties

IUPAC Name

4,5,7-trichloro-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NOS/c8-2-1-3(9)6-5(4(2)10)11-7(13)12-6/h1H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZNIPPPIKWPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1Cl)Cl)NC(=S)O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,7-Trichloro-1,3-benzoxazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,7-Trichloro-1,3-benzoxazole-2-thiol
Reactant of Route 2
Reactant of Route 2
4,5,7-Trichloro-1,3-benzoxazole-2-thiol
Reactant of Route 3
4,5,7-Trichloro-1,3-benzoxazole-2-thiol
Reactant of Route 4
Reactant of Route 4
4,5,7-Trichloro-1,3-benzoxazole-2-thiol
Reactant of Route 5
Reactant of Route 5
4,5,7-Trichloro-1,3-benzoxazole-2-thiol
Reactant of Route 6
4,5,7-Trichloro-1,3-benzoxazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.